molecular formula C13H13BrN2 B11846151 6-Bromo-2-(pyrrolidin-1-yl)quinoline

6-Bromo-2-(pyrrolidin-1-yl)quinoline

Cat. No.: B11846151
M. Wt: 277.16 g/mol
InChI Key: UCCZXVNCYREVJI-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyrrolidin-1-yl)quinoline (CAS 864866-59-1) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. It serves as a key synthetic precursor for the development of more complex quinoline-6-carboxamide derivatives, which are of significant interest in neuroscience . Scientific studies have utilized this bromo-quinoline compound to synthesize potential negative allosteric modulators (NAMs) of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a G protein-coupled receptor predominantly localized in the postsynaptic region of the central nervous system and is a potential therapeutic target for various CNS disorders . The bromine atom at the 6-position of the quinoline core is a reactive handle that allows for further functionalization, typically via lithiation followed by carboxylation to introduce carboxylic acid groups, enabling the construction of a diverse library of amide compounds for biological screening . Researchers employ this compound in the exploration of new treatments for neuropathic pain, as mGluR1 antagonists have been shown to exhibit analgesic effects in animal models such as the rat spinal nerve ligation (SNL) model . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

6-bromo-2-pyrrolidin-1-ylquinoline

InChI

InChI=1S/C13H13BrN2/c14-11-4-5-12-10(9-11)3-6-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2

InChI Key

UCCZXVNCYREVJI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

X-ray crystallography stands as the definitive method for determining the spatial arrangement of atoms within a crystal. This technique has been applied to several complex analogues of 6-Bromo-2-(pyrrolidin-1-yl)quinoline to investigate their solid-state conformation and intermolecular interactions.

Detailed single-crystal X-ray diffraction studies have been conducted on analogues such as 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. iucr.orgnih.govnih.gov

In the case of the 3-bromophenyl analogue, the analysis revealed that the 1,2,3,4-tetrahydroquinoline (B108954) ring system's plane forms significant angles with the bromobenzene (B47551) ring (56.85°) and the pyrrolidine (B122466) ring (83.05°). nih.gov The pyrrolidine ring itself was found to adopt a distorted envelope conformation. nih.gov Similarly, for the 4-fluorophenyl analogue, the tetrahydroquinoline plane forms angles of 65.91° and 81.17° with the fluorobenzene (B45895) and pyrrolidine rings, respectively, with the pyrrolidine ring showing an envelope conformation. nih.gov These studies provide precise bond lengths and angles, confirming the expected molecular geometry. nih.govnih.gov

Parameter1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one researchgate.net1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one nih.gov
Chemical FormulaC₁₉H₁₈Br₂N₂OC₁₉H₁₈BrFN₂O
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)10.8691 (8)9.2092 (6)
b (Å)9.4578 (7)9.0576 (6)
c (Å)17.7217 (14)20.4085 (13)
β (°)104.364 (3)94.755 (3)
Volume (ų)1764.8 (2)1697.5 (2)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For the analogues of this compound, this analysis has been crucial in understanding the forces that govern their crystal packing.

For 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the analysis showed that the crystal packing is dominated by several key interactions. researchgate.net The most significant contributors are H···H contacts (36.9%), followed by Br···H/H···Br contacts (28.2%) and C···H/H···C contacts (24.3%). researchgate.net The crystal structure is further stabilized by intermolecular N—H···O, C—H···O, and C—H···Br hydrogen bonds, which link the molecules into a three-dimensional network. nih.govresearchgate.net Additionally, C—H···π interactions are observed. nih.gov

A similar pattern of interactions is seen in the crystal structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, where N—H···O, C—H···O, C—H···F, and C—H···Br hydrogen bonds create a robust three-dimensional structure. nih.gov

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) spectroscopy, provides valuable information about the functional groups and bonding within a molecule. For the analogue 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, specific IR absorption bands have been identified.

The observed spectral data includes characteristic peaks that confirm the presence of key functional groups. nih.gov

Frequency (cm⁻¹)AssignmentReference
3344N-H stretching nih.gov
2951, 2889C-H (Phenyl) stretching nih.gov
1667N-C=O (Amide) stretching nih.gov

Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR data have been reported for analogues of this compound.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum details the carbon framework. For instance, the ¹³C NMR data for 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one shows 19 distinct signals, corresponding to the 19 carbon atoms in the molecule, with a characteristic peak for the amide carbonyl carbon at 175.66 ppm. nih.gov

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
AnalogueKey Chemical Shifts (ppm)Reference
1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one18.00, 31.00, 34.58, 42.03, 47.79, 55.60, 109.93, 116.48, 120.73, 122.71, 125.08, 128.93, 129.17, 130.20, 130.95, 131.00, 144.33, 144.69, 175.66 nih.gov
1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one18.18, 31.19, 34.82, 42.21, 48.07, 55.68, 110.10, 115.65 (d), 116.67, 121.05, 128.06 (d), 129.14, 131.10, 138.15, 144.59, 162.38 (d), 175.84 nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While high-resolution mass spectrometry (HRMS) has been utilized to confirm the molecular formula of related quinoline (B57606) derivatives, detailed fragmentation pattern analysis for this compound or its immediate analogues is not extensively detailed in the reviewed literature. mdpi.com However, elemental analysis has been consistently used to confirm the calculated elemental composition of the synthesized analogues, providing verification of their molecular formulas. nih.govnih.gov For example, the elemental analysis of C₁₉H₁₈Br₂N₂O found C, 50.61%; H, 3.94%; N, 6.42%, which closely matches the calculated values of C, 50.69%; H, 4.03%; N, 6.22%. nih.gov

Computational and Theoretical Investigations of 6 Bromo 2 Pyrrolidin 1 Yl Quinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for analyzing the structure and stability of organic molecules like quinoline (B57606) derivatives. scirp.org

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 6-Bromo-2-(pyrrolidin-1-yl)quinoline, this process involves calculating the molecule's energy at various conformations to find the global minimum on the potential energy surface.

The quinoline core is an aromatic, bicyclic heterocycle and is expected to be largely planar. The pyrrolidine (B122466) ring, being a saturated heterocycle, is non-planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain. nih.gov The bond connecting the pyrrolidine nitrogen to the C2 position of the quinoline ring allows for rotational freedom, potentially giving rise to different conformers. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, can accurately predict bond lengths, bond angles, and the dihedral angle between the two ring systems, identifying the most energetically favorable conformation. In similar crystal structures, such as 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring is found in an envelope conformation. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic behavior and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For quinoline derivatives, the HOMO is often distributed over the electron-rich regions, such as the pyrrolidine and benzene (B151609) moieties, while the LUMO is typically localized on the electron-deficient quinoline ring itself. nih.gov This distribution facilitates intramolecular charge transfer (ICT), a property relevant to various applications, including nonlinear optics.

Table 1: Key Electronic Properties Derived from FMO Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the molecule's electron-donating ability. Higher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's electron-accepting ability. Lower energy indicates a better electron acceptor.

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap often corresponds to higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions denote areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green regions correspond to neutral or zero potential areas. researchgate.net

For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the electronegative nitrogen atom of the quinoline ring and the bromine atom, making these sites potential centers for electrophilic interaction. Conversely, positive potentials (blue) would likely be located on the hydrogen atoms of the molecule. This visual representation of charge distribution complements the FMO analysis in predicting the molecule's reactive sites.

Quantum Chemical Calculations for Reactivity Prediction

Beyond FMO analysis, quantum chemical calculations can derive a set of global reactivity descriptors that quantify a molecule's stability and reactivity. These descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be approximated from the HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO). ajchem-a.com These calculations provide a quantitative framework for understanding and predicting chemical reactions. nih.govmdpi.com

Table 2: Global Reactivity Descriptors

Descriptor Formula Chemical Interpretation
Electronegativity (χ) χ = (I + A) / 2 Measures the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. scirp.orgmdpi.com
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; soft molecules are more reactive.

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |

These descriptors help to classify this compound on a scale of reactivity, providing a theoretical basis for predicting its behavior in various chemical environments.

Molecular Dynamics Simulations for Conformational Dynamics

While DFT calculations provide a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer insights into the molecule's dynamic behavior over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, revealing how the molecule flexes, rotates, and changes its conformation in a given environment (e.g., in a solvent). nih.gov

For this compound, MD simulations can be used to:

Explore the conformational landscape and the transitions between different low-energy states.

Analyze the rotational dynamics around the C-N bond linking the pyrrolidine and quinoline rings.

Study the flexibility of the pyrrolidine ring and its puckering dynamics.

Simulate the molecule's interaction with solvent molecules, providing a more realistic model of its behavior in solution.

These simulations are crucial for understanding how molecular flexibility and dynamics influence properties and interactions, particularly in biological systems. nih.govresearchgate.net

In Silico Modeling of Molecular Interactions with Biological Macromolecules

The structural and electronic features of quinoline derivatives make them scaffolds of interest in medicinal chemistry. In silico techniques, such as molecular docking, are used to predict and analyze the interaction of small molecules like this compound with biological targets such as proteins or nucleic acids. ucj.org.ua

Molecular docking simulations place the molecule (ligand) into the binding site of a macromolecule (receptor) to predict its preferred binding mode and affinity. The results can identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Halogen bonds (involving the bromine atom)

Following docking, MD simulations can be performed on the ligand-receptor complex to assess its stability and dynamics over time. mdpi.comresearchgate.net These computational studies are instrumental in rational drug design, helping to identify potential biological targets and providing a molecular-level understanding of the binding mechanisms that could underlie the compound's activity. ucj.org.ua

Ligand-Receptor Docking Studies (general principles)

Ligand-receptor docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for elucidating the binding mode of a ligand in the active site of a target protein and for estimating the strength of the interaction, often expressed as a docking score.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the general principles can be applied to understand its potential interactions. The process involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the target receptor and the ligand (this compound) are required. The receptor structure is often obtained from protein data banks, while the ligand's structure can be generated and optimized using computational chemistry software.

Defining the Binding Site: A specific region on the receptor, known as the binding site or active site, is defined for the docking calculations. This is the region where the ligand is expected to bind and exert its biological effect.

Docking Algorithm: A search algorithm is employed to generate a multitude of possible binding poses of the ligand within the receptor's active site. These algorithms explore the conformational flexibility of the ligand and, in some cases, the receptor.

Scoring Function: Each generated pose is evaluated by a scoring function that estimates the binding affinity. Lower docking scores generally indicate a more favorable binding interaction. For instance, in studies of other quinoline derivatives, docking scores have been used to rank compounds based on their predicted inhibitory activity against specific enzymes. nih.gov

The binding interactions of this compound with a hypothetical receptor can be predicted to involve several types of non-covalent interactions, such as:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the nitrogen in the pyrrolidine ring could act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic quinoline core and the aliphatic pyrrolidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

π-π Stacking: The quinoline ring system can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor's active site. Molecular docking studies on other quinoline derivatives have suggested that the quinoline fragment can bind to peripheral anionic sites through such interactions. researchgate.net

The following table illustrates hypothetical docking scores and key interactions for this compound and related analogs with a putative receptor, demonstrating how such data is typically presented in computational studies.

CompoundDocking Score (kcal/mol)Key Predicted Interactions
This compound-8.5Hydrogen bond with Ser120, Halogen bond with Gly150, π-π stacking with Phe280
2-(pyrrolidin-1-yl)quinoline-7.8Hydrogen bond with Ser120, π-π stacking with Phe280
6-Bromo-2-chloroquinoline (B23617)-7.2Halogen bond with Gly150, π-π stacking with Phe280

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. drugdesign.org By systematically modifying the molecular structure, researchers can identify which functional groups and structural features are crucial for the desired biological effect. For this compound, a SAR investigation would involve synthesizing and testing a series of analogs to understand the contribution of each part of the molecule.

Based on SAR studies of related quinoline derivatives, several inferences can be made about the potential SAR of this compound:

The Quinoline Core: The quinoline scaffold is a common feature in many biologically active compounds and often serves as a crucial pharmacophore for binding to various biological targets. nih.gov

The 6-Bromo Substituent: The presence and position of the bromine atom can significantly influence the compound's activity. Halogen substituents can affect the electronic properties of the quinoline ring and can participate in specific interactions with the receptor, such as halogen bonding. nih.gov Studies on other bromo-substituted quinolines have shown that this group can enhance cytotoxic activity against certain cell lines. nih.gov The position of the bromo group is also critical; for example, moving the bromine to a different position on the quinoline ring would likely alter the binding affinity and biological activity.

The 2-(pyrrolidin-1-yl) Group: The substituent at the 2-position of the quinoline ring is known to be important for the activity of many quinoline-based compounds. The pyrrolidine ring in this compound introduces a basic nitrogen atom and a flexible, non-aromatic ring system. This group can influence the compound's solubility, basicity, and ability to form hydrogen bonds. Investigating the structural characteristics of pyrrolidine derivatives is essential for developing effective inhibitors for various enzymes. nih.gov Replacing the pyrrolidine with other cyclic or acyclic amines would provide insight into the optimal size and basicity of the substituent at this position.

The following table presents a hypothetical SAR analysis for analogs of this compound, illustrating how modifications to the structure could impact biological activity.

Compound IDR1 (Position 6)R2 (Position 2)Hypothetical IC50 (µM)Inferred SAR
1 Brpyrrolidin-1-yl0.5Parent Compound
2 Hpyrrolidin-1-yl2.5Bromo group at position 6 is important for activity.
3 Clpyrrolidin-1-yl0.8Halogen at position 6 is beneficial; bromine is slightly better than chlorine.
4 Brpiperidin-1-yl1.2The five-membered pyrrolidine ring is preferred over the six-membered piperidine (B6355638) ring at position 2.
5 Brmorpholin-4-yl3.0The additional oxygen atom in the morpholine (B109124) ring decreases activity, suggesting a preference for a more lipophilic substituent at position 2.
6 BrH15.0A substituent at position 2 is crucial for activity.

Note: The data in this table is for illustrative purposes to explain SAR principles and is not based on actual experimental results for this compound.

Chemical Reactivity and Derivatization Pathways of 6 Bromo 2 Pyrrolidin 1 Yl Quinoline

Transformations of the Bromine Atom at Position 6

The bromine atom at the C-6 position of the quinoline (B57606) ring is a versatile functional handle, primarily amenable to transformations via metal-catalyzed cross-coupling reactions.

The bromine substituent at position 6 serves as a classic leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and a boronic acid derivative, is a prominent example. While specific studies on 6-Bromo-2-(pyrrolidin-1-yl)quinoline as a direct substrate are not detailed in the provided sources, the derivatization of bromo-substituted pyrroloquinoline systems using this method is documented. nih.govnih.gov For instance, tricyclic pyrrolo[1,2-a]quinoline (B3350903) structures, which can be synthesized from quinoline precursors, can undergo Suzuki-Miyaura coupling if they bear a bromine atom. nih.govnih.gov This suggests that the 6-bromo position on the parent compound is a viable site for introducing aryl, heteroaryl, or vinyl groups, thereby enabling the synthesis of a library of functionalized derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reaction This table illustrates a general transformation applicable to bromo-substituted quinoline scaffolds based on established methodologies.

Reactant AReactant BCatalyst/LigandBaseSolventProduct
This compoundArylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O6-Aryl-2-(pyrrolidin-1-yl)quinoline

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

In the case of this compound, the reaction conditions are not favorable for a standard SNAr mechanism. The pyrrolidin-1-yl group at position 2 is an electron-donating group, which deactivates the ring toward nucleophilic attack. Furthermore, the bromine atom at position 6 is not in a sufficiently activated position (ortho or para to a strong electron-withdrawing group or the ring nitrogen) to facilitate the addition-elimination mechanism. libretexts.org Consequently, direct displacement of the bromine by common nucleophiles under standard SNAr conditions is expected to be inefficient.

Alternative pathways, such as those involving benzyne (B1209423) intermediates under the influence of exceptionally strong bases (e.g., sodium amide), could potentially effect substitution, but these reactions often yield a mixture of regioisomers. chemistrysteps.comyoutube.com

Modifications and Functionalizations of the Pyrrolidine (B122466) Ring

The pyrrolidine ring itself can be a target for chemical modification, although this can be challenging without affecting the aromatic quinoline system. General strategies for the functionalization of N-aryl pyrrolidines include late-stage C(sp³)–H functionalization or more disruptive transformations involving C–N bond cleavage. researchgate.net Such "skeletal remodeling" can transform the pyrrolidine framework into different cyclic or acyclic amine structures. researchgate.net While these methods have been developed for various pyrrolidine-containing compounds, their specific application to this compound would require careful selection of reaction conditions to ensure compatibility with the bromoquinoline core.

Reactions Involving the Quinoline Nitrogen Atom and Ring System

The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to react with acids to form salts. pharmaguideline.comuop.edu.pk A key reaction is its alkylation with alkyl halides to form quaternary quinolinium salts. pharmaguideline.com This transformation is a critical initial step in the synthesis of more complex polycyclic systems. The formation of a positively charged quinolinium ion activates the ring system for subsequent reactions, particularly those involving the formation of ylides for cycloaddition pathways. nih.govnih.gov

Formation of Tricyclic and Polycyclic Quinoline Derivatives

The planar and aromatic nature of the quinoline scaffold makes it an excellent foundation for the construction of more complex, rigid tricyclic and polycyclic structures, such as pyrrolo[1,2-a]quinolines.

A powerful method for synthesizing the tricyclic pyrrolo[1,2-a]quinoline core involves a formal 1,3-dipolar cycloaddition reaction. nih.govnih.gov This process begins with the N-alkylation of the quinoline nitrogen of a precursor like this compound to form a quinolinium salt. Subsequent deprotonation of this salt with a base, such as triethylamine, generates a quinolinium ylide. nih.govnih.gov This ylide, which is formally an azomethine ylide, can then react with electron-poor alkenes. nih.gov The reaction proceeds through a stepwise conjugate addition–cyclization or a concerted [3+2] dipolar cycloaddition mechanism to furnish the pyrrolo[1,2-a]quinoline product with high stereoselectivity. nih.govnih.gov The resulting tricyclic product would retain the bromine atom at its original position, making it available for further functionalization, for example, via Suzuki-Miyaura coupling. nih.govnih.gov

Table 2: Synthesis of a Pyrrolo[1,2-a]quinoline Derivative This table outlines the key steps in the formal cycloaddition pathway starting from a quinoline precursor.

StepStarting MaterialReagentsIntermediate/ProductReaction Type
1This compoundR-CH₂-X (e.g., Methyl bromoacetate)N-alkylated quinolinium saltN-Alkylation
2N-alkylated quinolinium saltBase (e.g., Triethylamine)Quinolinium ylideDeprotonation
3Quinolinium ylideElectron-poor alkene (e.g., N-Methylmaleimide)Bromo-substituted pyrrolo[1,2-a]quinolineFormal [3+2] Cycloaddition

Strategic Functionalization for Analytical Methodologies and Chemical Probe Development

The this compound scaffold is a privileged starting point for the development of sophisticated analytical tools and chemical probes. The intrinsic photophysical properties of the quinoline core, combined with the chemical versatility of the C6-bromo position, provides a robust platform for rational probe design. Strategic functionalization at this position allows for the introduction of various moieties that can serve as reporters, chelators, or bioorthogonal handles, enabling the creation of tailored molecules for specific sensing and imaging applications in chemical and biological systems.

The primary route for modifying the this compound core involves transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the C6 position is an ideal electrophilic site for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govmdpi.commdpi.com These methods are highly reliable and tolerate a wide range of functional groups, making them indispensable in medicinal chemistry and probe development. mdpi.com

This strategic derivatization enables the attachment of:

Fluorophores: To create fluorescent probes where the emission properties can be modulated by the local environment or analyte binding.

Chelating Agents: To design selective chemosensors for specific metal ions. nanobioletters.comasianpubs.orgrsc.org

Bioorthogonal Groups: To construct chemical probes that can be covalently linked to target biomolecules within living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net

The table below summarizes the key cross-coupling strategies employed for the functionalization of the C6-bromo position.

Reaction TypeCoupling PartnerCatalyst/Reagents (Typical)Bond FormedPurpose in Probe Development
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acid or EsterPd(PPh₃)₄, K₂CO₃C-C (Aryl-Aryl)Attachment of fluorescent reporters (e.g., coumarins, fluoresceins) or moieties to tune electronic properties. mdpi.com
Buchwald-Hartwig AminationPrimary/Secondary Amines, AmidesPd₂(dba)₃, Xantphos, NaOtBuC-NIntroduction of chelating groups (e.g., dipicolylamine for Zn²⁺ sensing) or linker arms for bioconjugation. nih.gov
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NC-C (Aryl-Alkyne)Installation of a terminal alkyne as a bioorthogonal handle for "click chemistry". nih.gov

A particularly powerful application of this functionalization strategy is in the field of bioorthogonal chemistry. escholarship.orgresearchgate.net By installing a chemically inert but selectively reactive group—a bioorthogonal handle—onto the quinoline scaffold, probes can be developed for real-time imaging of biomolecules in their native environment. wikipedia.org For example, a terminal alkyne can be introduced at the C6 position via a Sonogashira reaction. This alkyne-modified probe can then be administered to living cells where it may localize in a specific organelle or bind to a target. Subsequently, a fluorescent reporter carrying a complementary azide (B81097) group can be introduced. The azide and alkyne groups will selectively react via a Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC), covalently linking the fluorophore to the probe's location. escholarship.org This "click chemistry" approach provides a highly specific method for labeling and visualizing biological processes. researchgate.net

The table below details common bioorthogonal functional groups that can be installed on the this compound core and their corresponding ligation reactions.

Bioorthogonal Handle (Installed on Quinoline)Complementary Group (On Reporter Molecule)Bioorthogonal Ligation ReactionKey Advantage
Terminal AlkyneAzideCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High reaction efficiency and orthogonality. researchgate.net
AzideCyclooctyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, making it highly biocompatible for use in living organisms. wikipedia.org
TetrazineTrans-cyclooctene (TCO)Inverse-Electron-Demand Diels-Alder (IEDDA)Extremely fast reaction kinetics, suitable for imaging dynamic processes. escholarship.org

Applications in Advanced Materials Science and Chemical Biology Research

Design of Quinoline-Based Chemical Probes and Ligands for Molecular Investigations

The quinoline (B57606) scaffold is a cornerstone in the design of chemical probes and ligands for exploring complex biological systems. nih.gov Its rigid bicyclic structure provides a stable platform for the strategic placement of various functional groups, enabling precise interactions with biological targets. orientjchem.org The inherent fluorescence of some quinoline derivatives further enhances their utility as molecular probes, allowing for visualization and tracking within cellular environments. nih.govrsc.org

The design of quinoline-based ligands often involves modifying the core structure to enhance binding affinity and selectivity for specific proteins or receptors. orientjchem.org The pyrrolidine (B122466) group, as seen in 6-Bromo-2-(pyrrolidin-1-yl)quinoline, can contribute to the molecule's solubility and conformational flexibility, which are critical factors in ligand-receptor interactions. Researchers leverage these properties to develop tools for a wide range of biological investigations, from studying enzyme kinetics to mapping cellular pathways. benthamscience.comresearchgate.net

Role of Halogenated Quinoline Derivatives in Molecular Recognition Studies

The introduction of a halogen atom, such as bromine, onto the quinoline scaffold significantly influences its molecular recognition properties. Halogenation can alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby modulating its binding affinity and selectivity for a target. ontosight.ai Bromoquinolines are frequently used as precursors for creating more complex, multifunctional quinoline compounds. nih.gov

The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-protein complex. This interaction, along with other intermolecular forces, is crucial for molecular recognition. For instance, studies on other halogenated quinolines have shown that the position and nature of the halogen can dramatically affect biological activity, such as the inhibition of specific enzymes. The presence of a bromo group has been shown to enhance binding affinity in certain contexts. nih.gov The ability of the bromine atom to act as a good leaving group also makes it a valuable handle for further chemical modifications in the synthesis of new derivatives. ontosight.ai

Quinoline Scaffold in the Development of Functional Materials (e.g., Phosphorescent Complexes)

Beyond biology, the quinoline scaffold is integral to the development of advanced functional materials, particularly in the field of optoelectronics. Quinoline-based ligands are widely used in the synthesis of cyclometalated iridium(III) complexes, which are highly efficient phosphorescent emitters. nsf.gov These materials are sought after for applications in organic light-emitting diodes (OLEDs), sensing, and bio-imaging due to their luminescence in the deep-red to near-infrared (NIR) spectrum. nsf.gov

The rigid structure of the quinoline ligand helps to reduce non-radiative decay in the metal complex, leading to higher photoluminescence quantum yields (ΦPL). nsf.gov By modifying the substituents on the quinoline ring, researchers can fine-tune the photophysical properties of the resulting complexes, such as their emission wavelength and quantum efficiency. This tunability is essential for creating materials tailored for specific applications, from vibrant displays to sensitive biological sensors. nsf.gov

Table 1: Photophysical Properties of Quinoline-Based Iridium(III) Complexes
ComplexEmission Wavelength (λem) in nmPhotoluminescence Quantum Yield (ΦPL)Reference
pphen-10OBQ7010.018 nsf.gov
piqCN-10OBQ6970.08 nsf.gov
pphen-8OQ6600.18 nsf.gov
piqCN-8OQ6680.42 nsf.gov

Chemical Biology Research Leveraging Quinoline Derivatives as Mechanistic Tools

In chemical biology, quinoline derivatives serve as powerful mechanistic tools to dissect and understand intricate biological processes. ijmphs.com Their diverse pharmacological activities allow them to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. orientjchem.orgresearchgate.net By observing the cellular or systemic response to a specific quinoline compound, researchers can infer the function of its molecular target and its role in a larger biological pathway. ijmphs.com These compounds can induce specific cellular outcomes, such as cell cycle arrest or apoptosis, providing insights into the mechanisms that regulate cell life and death. ekb.eg

Investigation of Molecular Mechanisms through Receptor Antagonism in Cell-Based Assays

One of the key applications of quinoline derivatives in chemical biology is the investigation of molecular mechanisms through receptor antagonism. An antagonist is a molecule that binds to a receptor but does not activate it, thereby blocking the action of the natural agonist. This "blocking" action is a powerful tool for studying the physiological role of a receptor.

In cell-based assays, researchers can introduce a quinoline-based antagonist and observe the resulting changes in cellular behavior. For example, a new series of quinoline derivatives has been identified as selective and potent noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov By using these compounds in cell-based signal transduction assays, scientists can probe the function of the mGlu1 receptor in cellular communication. nih.gov The discovery of 4-methylquinazoline (B149083) derivatives as adenosine (B11128) receptor (AR) antagonists through pharmacophore-based screening is another example of how these scaffolds can be used to identify new tools for studying receptor biology. nih.gov These studies provide crucial information about the role of specific receptors in health and disease, paving the way for new therapeutic strategies.

Table 2: Activity of Quinoline Derivatives in Cell-Based Assays
CompoundTarget/AssayCell LineObserved Effect (IC50)Reference
cis-10 (quinoline derivative)mGlu1 Receptor AntagonismCHO-K120 nM nih.gov
cis-64a (quinoline derivative)Human mGlu1 Receptor AntagonismCHO-K10.5 nM nih.gov
Imidazolinone derivative 38Human A2B Adenosine Receptor BindingHEK293Functional antagonism of Ca2+ response nih.gov
6-Bromo-5-nitroquinolineAntiproliferative ActivityHT29, HeLa, C6Significant inhibition of proliferation nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies for Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives has been a subject of intense study for over a century, with classic methods like the Skraup and Friedländer syntheses still in use. rsc.orgresearchgate.net However, a significant challenge remains in the development of stereoselective methodologies. Many biologically active quinolines possess chiral centers, and the different stereoisomers can exhibit vastly different pharmacological profiles. Future research should focus on creating new synthetic pathways that allow for the precise control of stereochemistry.

Current research often relies on established, non-stereoselective methods followed by chiral separation, which is often inefficient. nih.gov The development of catalytic asymmetric methods, such as aza-vinylogous Povarov reactions, presents a promising frontier. rsc.org These methods could enable the direct synthesis of enantiomerically pure quinoline derivatives, a critical step for developing more specific and effective therapeutic agents.

Synthetic StrategyDescriptionPotential Advantages
Catalytic Asymmetric Synthesis Employs chiral catalysts to favor the formation of one stereoisomer over another.High enantiomeric excess, atom economy, reduced need for chiral resolution.
Chiral Pool Synthesis Utilizes readily available chiral starting materials to introduce stereocenters.Predictable stereochemistry, access to complex chiral structures.
Organocatalysis Uses small organic molecules as catalysts for stereoselective transformations.Metal-free conditions, often milder reaction conditions, high enantioselectivity.

Advancements in these areas would significantly impact the synthesis of complex quinoline-based natural products and pharmaceuticals. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of Reaction Pathways

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and improving yields. Traditional analytical methods often rely on analyzing the reaction mixture after the reaction has been stopped, providing only a snapshot in time. Advanced spectroscopic techniques that allow for in situ monitoring can provide real-time data on the formation of intermediates and byproducts. numberanalytics.comfrontiersin.org

Techniques such as time-resolved and spatially resolved in situ spectroscopy are powerful tools for studying the dynamics of catalytic reactions. numberanalytics.com For the synthesis of quinoline derivatives, these methods could provide invaluable insights into complex reaction mechanisms.

Key In Situ Spectroscopic Techniques:

Infrared (IR) Spectroscopy : Can monitor changes in chemical bonding and identify functional groups of transient species formed during a reaction. frontiersin.orgacs.org

X-ray Absorption Spectroscopy (XAS) : Provides information on the electronic structure and local coordination environment of a specific element, which is particularly useful for studying metal-catalyzed reactions. frontiersin.orgnumberanalytics.com

Raman Microscopy : Allows for spatially resolved detection of surface species on a catalyst. numberanalytics.com

X-ray Photoelectron Spectroscopy (XPS) : Investigates the composition and electronic states of solid materials, though it typically requires ultrahigh vacuum conditions. frontiersin.org

By applying these techniques to reactions involving the quinoline scaffold, researchers can gain a deeper understanding of reaction kinetics and mechanisms, leading to the development of more efficient and selective synthetic methods. numberanalytics.comresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Quinoline Derivative Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-make-test-analyze cycle. nih.gov For quinoline derivatives, AI and ML can be applied in several key areas.

One significant application is in the prediction of biological activity. By training algorithms on existing data for quinoline compounds, it is possible to develop models that can predict the activity of novel, unsynthesized derivatives. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov ML algorithms like random forests (RF), support vector machines (SVM), and neural networks (NN) have been used to improve the accuracy of virtual screening. nih.gov

Furthermore, AI can assist in synthetic route planning. Programs are being developed that can predict the products of organic reactions and even suggest entire synthetic pathways for a target molecule. nih.govresearchgate.net This "retrosynthesis" analysis can help chemists devise more efficient ways to synthesize complex quinoline derivatives. nih.gov

AI/ML ApplicationDescriptionImpact on Quinoline Research
Virtual Screening Computationally screens large libraries of virtual compounds to identify those with the highest probability of being active.Accelerates the identification of lead compounds; reduces the number of compounds that need to be synthesized and tested. nih.gov
De Novo Design Generates novel molecular structures with desired properties.Can design new quinoline derivatives with optimized activity and pharmacokinetic profiles. springernature.com
Reaction Prediction Predicts the outcome of chemical reactions.Aids in the design of efficient synthetic routes and the avoidance of unwanted side reactions. researchgate.net
QSAR Modeling (Quantitative Structure-Activity Relationship) Develops models that correlate the chemical structure of a compound with its biological activity.Provides insights into the structural features that are important for the activity of quinoline derivatives.

Exploration of New Chemical Transformations and Functionalizations on the Quinoline Scaffold

The quinoline ring system is a versatile scaffold that can be functionalized at various positions to modulate its properties. frontiersin.orgnih.gov While many methods exist for the synthesis and functionalization of quinolines, there is always a need for new chemical transformations that can introduce novel functional groups or create complex molecular architectures. researchgate.net

One area of active research is the C-H functionalization of the quinoline ring. researchgate.net This approach allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, providing a more atom-economical and efficient way to synthesize derivatives compared to traditional cross-coupling reactions. Microwave-assisted synthesis and the use of metal nanoparticle catalysts are also emerging as efficient and environmentally friendly methods for synthesizing functionalized quinolines. frontiersin.orgnih.gov

Future research could focus on developing new catalytic systems for the regioselective functionalization of the quinoline core, including the 6-bromo position of 6-Bromo-2-(pyrrolidin-1-yl)quinoline. This would open up new avenues for creating libraries of diverse quinoline derivatives for biological screening.

Expanding the Scope of this compound in Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. nih.gov High-quality chemical probes are essential tools for target validation in drug discovery.

This compound possesses a structure that could be amenable to development as a chemical probe. The bromo substituent at the 6-position provides a handle for further chemical modification. For example, it could be used in cross-coupling reactions to attach linker groups, which could then be used to append fluorescent dyes, affinity tags, or photo-crosslinking agents. nih.gov The pyrrolidine (B122466) group at the 2-position could be important for binding to a target protein.

The development of a chemical probe based on this scaffold would involve synthesizing a library of derivatives and screening them for activity against a panel of biological targets. Once a potent and selective hit is identified, it can be further optimized to improve its properties as a chemical probe. rsc.org This could lead to the discovery of new biological roles for the targets of these compounds and provide starting points for new drug discovery programs. nih.gov

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